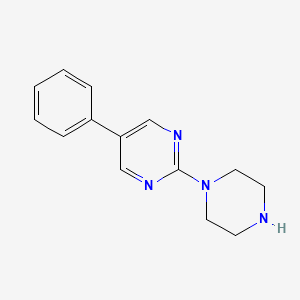

1-(5-Phenyl-2-pyrimidinyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Phenyl-2-pyrimidinyl)piperazine is a useful research compound. Its molecular formula is C14H16N4 and its molecular weight is 240.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1-(5-Phenyl-2-pyrimidinyl)piperazine exhibits significant interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Its structure allows it to act as a selective agonist for the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. This mechanism of action positions it as a candidate for developing antidepressant and anxiolytic medications.

Table 1: Pharmacological Activities of this compound

| Activity | Description |

|---|---|

| 5-HT1A Agonism | Enhances serotonergic transmission; potential antidepressant effects. |

| Noradrenergic Modulation | Influences norepinephrine levels, impacting mood and anxiety responses. |

| Antipsychotic Potential | May reduce neuroleptic-like side effects associated with traditional antipsychotics. |

Synthesis and Derivatives

The synthesis of this compound involves various chemical methodologies that allow for the modification of its structure to enhance efficacy and reduce side effects. Research has indicated that derivatives of this compound can exhibit improved selectivity and potency against specific biological targets.

Case Study: Synthesis of Derivatives

A study demonstrated the synthesis of several derivatives of this compound, evaluating their activity as monoamine oxidase inhibitors (MAOIs). The derivatives showed varying degrees of inhibitory activity against MAO-A and MAO-B, which are crucial targets in treating depression and anxiety.

Therapeutic Applications

The therapeutic applications of this compound extend beyond psychiatric disorders. Its anti-inflammatory properties have been explored, indicating potential uses in treating conditions characterized by inflammation.

Table 2: Therapeutic Applications

| Application Area | Potential Use |

|---|---|

| Psychiatry | Treatment of depression and anxiety disorders through serotonergic modulation. |

| Neurology | Potential use in neurodegenerative diseases by modulating neurotransmitter levels. |

| Anti-inflammatory | Investigated for efficacy in inflammatory conditions based on preliminary studies. |

Case Studies and Research Findings

Several studies have provided insights into the efficacy of this compound:

- A study published in PubMed highlighted that this compound acts on noradrenergic systems, showing promise in reversing the effects of alpha 2-adrenoceptor agonists in animal models .

- Another research article detailed the synthesis of novel derivatives demonstrating selective MAO-A inhibitory activity, suggesting that modifications to the piperazine core can enhance therapeutic potential .

Propiedades

Fórmula molecular |

C14H16N4 |

|---|---|

Peso molecular |

240.30 g/mol |

Nombre IUPAC |

5-phenyl-2-piperazin-1-ylpyrimidine |

InChI |

InChI=1S/C14H16N4/c1-2-4-12(5-3-1)13-10-16-14(17-11-13)18-8-6-15-7-9-18/h1-5,10-11,15H,6-9H2 |

Clave InChI |

NHCVCAKFMFSAQC-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1)C2=NC=C(C=N2)C3=CC=CC=C3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.